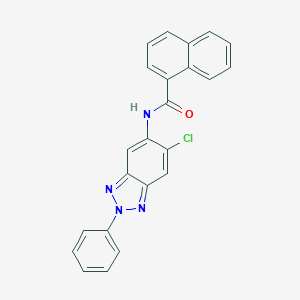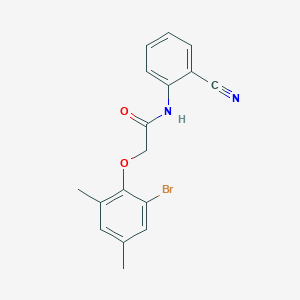![molecular formula C21H26N2O2 B244857 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B244857.png)
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, also known as IMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been studied for its ability to target specific biological pathways in the body.
Mecanismo De Acción
The mechanism of action of 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves its ability to target specific biological pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. This inhibition leads to a reduction in inflammation, tumor growth, and other pathological processes.
Biochemical and Physiological Effects:
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been shown to have significant biochemical and physiological effects on the body. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide in lab experiments is its ability to selectively target specific biological pathways. This allows researchers to study the effects of the compound on specific diseases and processes. However, one of the limitations of using 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. One area of research is the development of new derivatives of the compound that may have improved therapeutic properties. Another area of research is the study of the compound's effects on different types of cancer and neurological disorders. Additionally, the use of 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide in combination with other drugs or therapies is an area of interest for future research.
Métodos De Síntesis
The synthesis of 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves a multi-step process that includes the reaction of 4-(morpholin-4-ylmethyl)aniline with isobutyryl chloride, followed by the reaction with 4-isopropylbenzoic acid. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its effects on the central nervous system and has shown promising results as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C21H26N2O2 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N-[4-(morpholin-4-ylmethyl)phenyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C21H26N2O2/c1-16(2)18-5-7-19(8-6-18)21(24)22-20-9-3-17(4-10-20)15-23-11-13-25-14-12-23/h3-10,16H,11-15H2,1-2H3,(H,22,24) |
Clave InChI |
GWQPCKYDRCLZGF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244774.png)
![2-(4-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B244776.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244780.png)
![3,4-Dimethyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244782.png)
![2-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide](/img/structure/B244783.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]propanamide](/img/structure/B244789.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B244790.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide](/img/structure/B244792.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methylbenzamide](/img/structure/B244793.png)
![5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-1-naphthamide](/img/structure/B244795.png)
![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244797.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244798.png)